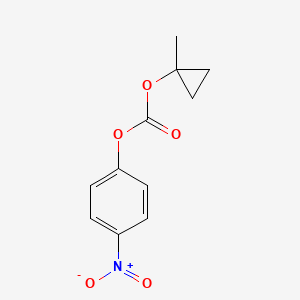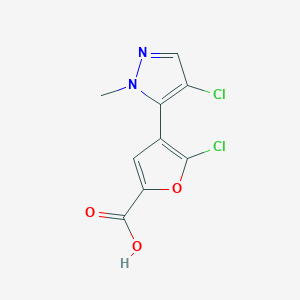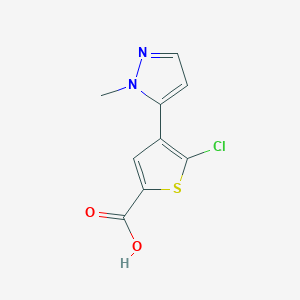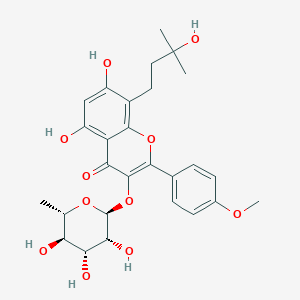
Icaritin 3-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icaritin 3-O-rhamnoside is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Herba Epimedii. This compound is known for its potential therapeutic properties, particularly in the treatment of hepatocellular carcinoma (HCC). It is a glycosylated form of icaritin, which has been studied for its immune-modulating and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icaritin 3-O-rhamnoside typically involves the glycosylation of icaritin. This process can be achieved through enzymatic methods using α-L-rhamnosidase and β-glucosidase. These enzymes facilitate the attachment of rhamnose and glucose moieties to the icaritin molecule .
Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysis. This method utilizes recombinant Escherichia coli strains that co-express the necessary enzymes for glycosylation. The whole-cell catalytic system has been shown to efficiently convert icariin to this compound with high yield and reduced costs .
Chemical Reactions Analysis
Types of Reactions: Icaritin 3-O-rhamnoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase and β-glucosidase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Enzymatic glycosylation using specific glycosyltransferases.
Major Products: The major products formed from these reactions include icaritin, icariside I, and other glycosylated derivatives .
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of other bioactive flavonoids.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating immune responses.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Demonstrated potential as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
- Shown to have immunomodulatory effects, making it a candidate for immunotherapy .
Industry:
- Used in the development of functional foods and nutraceuticals.
- Potential applications in the pharmaceutical industry for drug development .
Mechanism of Action
Icaritin 3-O-rhamnoside exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Icariin: Another flavonoid glycoside from Herba Epimedii, known for its osteoprotective and anti-inflammatory properties.
Icariside I: A glycosylated derivative of icaritin with similar anti-cancer and immunomodulatory activities.
Baohuoside I: Another glycosylated flavonoid with potential therapeutic applications
Uniqueness: Icaritin 3-O-rhamnoside stands out due to its specific glycosylation pattern, which enhances its bioavailability and therapeutic efficacy. Its unique ability to modulate immune responses and target specific signaling pathways makes it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYYFBRCUVEAN-GULSFEPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
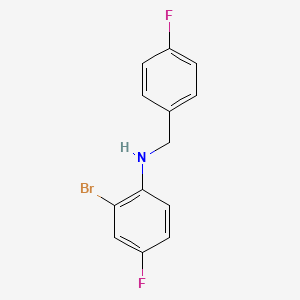
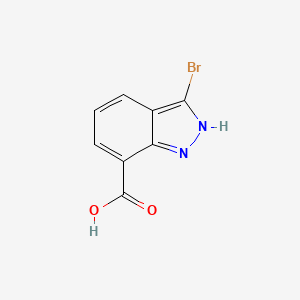

![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B3026652.png)
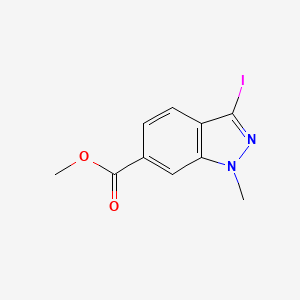
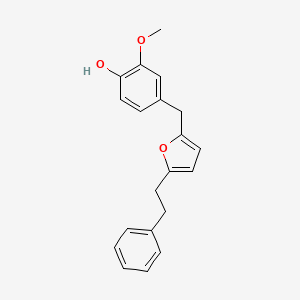
![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)
![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)
